molecular formula C25H23NO6 B2707102 (Z)-7-(3,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-benzofuro[5,6-e][1,3]oxazin-6(7H)-one CAS No. 1021140-08-8

(Z)-7-(3,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-benzofuro[5,6-e][1,3]oxazin-6(7H)-one

Cat. No.: B2707102
CAS No.: 1021140-08-8
M. Wt: 433.46
InChI Key: XZNFIFCUJCRGII-YVNNLAQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-(3,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-benzofuro[5,6-e][1,3]oxazin-6(7H)-one is a useful research compound. Its molecular formula is C25H23NO6 and its molecular weight is 433.46. The purity is usually 95%.
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Biological Activity

(Z)-7-(3,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-benzofuro[5,6-e][1,3]oxazin-6(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C24H27NO6
  • Molecular Weight : 419.4 g/mol
  • CAS Number : 929493-75-4

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). The compound may also affect mitochondrial membrane potential, contributing to its cytotoxic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HCT116 (Colon Cancer)15.0Apoptosis via caspase activation
HT29 (Colon Cancer)12.5ROS generation and mitochondrial depolarization
HL60 (Leukemia)10.0Induction of apoptosis
CEM (Lymphoma)8.5Mitochondrial dysfunction

These results indicate that the compound exhibits selective cytotoxicity towards malignant cells while sparing non-malignant cells, which is crucial for therapeutic applications.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. The findings suggest that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15

Case Studies

  • Study on Colon Cancer Cells : A study conducted by MDPI demonstrated that the compound induced significant cytotoxicity in colon cancer cell lines (HCT116 and HT29) with an IC50 value of 12.5 µM. The mechanism involved apoptosis mediated by ROS production and mitochondrial membrane potential disruption .
  • Antimicrobial Efficacy : Research published in a peer-reviewed journal indicated that the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead candidate for developing new antimicrobial agents .

Properties

IUPAC Name

(7Z)-7-[(3,4-dimethoxyphenyl)methylidene]-3-(furan-2-ylmethyl)-9-methyl-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6/c1-15-24-17(12-26(14-31-24)13-18-5-4-8-30-18)11-19-23(27)22(32-25(15)19)10-16-6-7-20(28-2)21(9-16)29-3/h4-11H,12-14H2,1-3H3/b22-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNFIFCUJCRGII-YVNNLAQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC(=CC4=CC(=C(C=C4)OC)OC)C3=O)CN(CO2)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC3=C1O/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=O)CN(CO2)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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